Peroxypropionic acid

Descripción

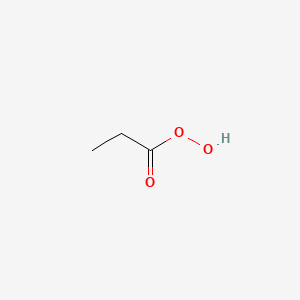

Structure

3D Structure

Propiedades

Número CAS |

4212-43-5 |

|---|---|

Fórmula molecular |

C3H6O3 |

Peso molecular |

90.08 g/mol |

Nombre IUPAC |

propaneperoxoic acid |

InChI |

InChI=1S/C3H6O3/c1-2-3(4)6-5/h5H,2H2,1H3 |

Clave InChI |

CZPZWMPYEINMCF-UHFFFAOYSA-N |

SMILES |

CCC(=O)OO |

SMILES canónico |

CCC(=O)OO |

Otros números CAS |

4212-43-5 |

Sinónimos |

perpropionic acid propaneperoxoic acid |

Origen del producto |

United States |

Synthetic Methodologies and Process Intensification of Peroxypropionic Acid

Equilibrium Synthesis via Carboxylic Acid Perhydrolysis

Exploration of Solid Acid Resins as Catalysts

Thermodynamic and Kinetic Considerations in Equilibrium Synthesis

The synthesis of peroxypropionic acid (PPA) is typically achieved through the acid-catalyzed equilibrium reaction between propionic acid (PA) and hydrogen peroxide (HP). This reversible process is represented as:

C₂H₅COOH (Propionic Acid) + H₂O₂ (Hydrogen Peroxide) ⇌ C₂H₅COOOH (this compound) + H₂O (Water) bme.husci-hub.se

Thermodynamic Considerations: The reaction is exothermic, with a standard enthalpy change (ΔH°) estimated at -4.17 kJ·mol⁻¹. This exothermic nature necessitates careful temperature control to prevent PPA decomposition and ensure reaction stability. sci-hub.seacs.org

Kinetic Considerations: The perhydrolysis reaction is inherently slow and requires an acidic catalyst, such as sulfuric acid, to accelerate the reaction rate. bme.husci-hub.seresearchgate.net Studies have shown that equilibrium can be reached within approximately 10 minutes when the reaction is conducted at 50 °C with a 10 mol% catalyst loading based on propionic acid. bme.hubme.hu

The activation energies for PPA synthesis and its reverse hydrolysis reaction have been experimentally determined, highlighting the catalytic effect:

| Reaction Type | Catalyst (10 mol% based on PA) | Activation Energy (kJ/mol) bme.hubme.hu |

| PPA Synthesis | Without Catalyst | 43.897 |

| PPA Synthesis | With Catalyst | 42.314 |

| PPA Hydrolysis | Without Catalyst | 20.658 |

| PPA Hydrolysis | With Catalyst | 17.514 |

The presence of a catalyst significantly lowers the activation energy for both the forward (synthesis) and backward (hydrolysis) reactions, thereby increasing reaction rates. bme.hubme.hu The concentration of the catalyst plays a crucial role; increasing sulfuric acid concentration from 4 mol% to 12 mol% at 50 °C has been observed to increase propionic acid conversion from 60.20% to 73.51%. This enhancement is attributed to a higher concentration of H⁺ ions, which accelerates the reaction rate, leading to a faster attainment of equilibrium and improved yield and selectivity. bme.hu

Temperature is another critical kinetic parameter. An optimal temperature of 50 °C has been identified for PPA synthesis. Temperatures exceeding 60 °C can lead to the decomposition of this compound, resulting in a reduction of the desired product concentration. bme.hu The equilibrium constant is also influenced by factors such as water concentration and catalyst concentration, indicating the non-ideal nature of the system. sci-hub.seacs.org

Non-Equilibrium Synthetic Approaches and Novel Pathways

While the equilibrium synthesis of this compound from propionic acid and hydrogen peroxide is well-established, research continues into non-equilibrium approaches and novel pathways to enhance its production.

Investigation of Alternative Reactants for this compound Formation

The primary and most widely investigated reactants for this compound formation remain propionic acid and hydrogen peroxide, typically via the perhydrolysis reaction. bme.husci-hub.seresearchgate.net While the broader field of percarboxylic acid synthesis explores various routes, such as the oxygenation of corresponding aldehydes or other carboxylic acids lut.fi, specific alternative chemical reactants for the direct formation of this compound beyond propionic acid and hydrogen peroxide are not extensively detailed in current research. Some generalized methods for producing non-equilibrium peroxycarboxylic acid solutions mention the reaction of an acyl donor with hydrogen peroxide, but these are not specifically elaborated for this compound. google.com The Prileschajew method, for instance, utilizes in-situ generated perpropionic acid for epoxidation reactions, reinforcing the use of propionic acid and hydrogen peroxide as the precursor materials. mdpi.com

Strategies for Enhanced this compound Yield and Selectivity

Strategies for enhancing the yield and selectivity of this compound primarily focus on optimizing reaction conditions and catalyst systems within the existing perhydrolysis framework:

Catalyst Optimization: The concentration of the acidic catalyst directly impacts the reaction kinetics. As demonstrated, increasing the sulfuric acid concentration from 4 mol% to 12 mol% (based on propionic acid) at 50 °C significantly improved the conversion of propionic acid. This is due to the increased availability of H⁺ ions, which accelerates the reaction rate and consequently enhances both yield and selectivity. bme.hu

Reactant Molar Ratio: The initial concentrations and molar ratios of propionic acid and hydrogen peroxide are crucial. Adjusting these ratios can influence the conversion of reactants, reaction time, and ultimately the yield and selectivity of PPA. For example, studies have investigated the effect of varying hydrogen peroxide concentrations (e.g., 20%, 25%, and 30% w/w) on PPA synthesis. bme.hu

Heterogeneous Catalysis: The use of heterogeneous catalysts, such as various cation exchange resins (e.g., Dowex 50Wx2, Smopex-101, Dowex 50Wx8, Amberlite IR-120, and Amberlyst 15), offers advantages over homogeneous catalysts like sulfuric acid. These solid acid catalysts have shown comparable catalytic activity to sulfuric acid and can mitigate issues associated with catalyst separation and environmental concerns. researchgate.netmdpi.comufc.br They can also reduce undesirable side reactions like oxirane ring-opening in subsequent applications. mdpi.com

Improved Mixing through Reactor Design: Enhanced mixing of reactants can significantly boost yield and selectivity. In microreactors, reducing the radius of curvature has been shown to provide superior mixing, leading to higher PPA concentrations. Helical capillary microreactors (HCMRs), in particular, are noted for their improved heat and mass transport characteristics and enhanced mixing due to secondary flow formation (Dean Vortices), which positively impacts reaction rate and product selectivity in shorter residence times. bme.hubme.hu

Process Intensification in this compound Production

Process intensification aims to achieve significant improvements in chemical processes, often by miniaturizing equipment and integrating multiple unit operations. Microreactor technology is a prime example of this approach in this compound production.

Microreactor Technology for Continuous Flow Synthesis

Microreactor technology (MRT) represents a modern and highly effective approach for chemical production, offering substantial advantages over conventional batch reactors. bme.hulut.fi These miniaturized reactors feature internal dimensions typically in the sub-millimeter range, which provides an exceptionally high surface-to-volume ratio. bme.hulut.firesearchgate.netelveflow.com This characteristic is fundamental to their superior performance in chemical synthesis.

Microreactors are generally operated in a continuous flow mode, which allows for precise control over reaction parameters and residence times. lut.firesearchgate.net Their application in this compound synthesis, for instance, using Teflon helical capillary microreactors, has demonstrated their efficacy. bme.hubme.hu The benefits of employing microreactors for continuous flow synthesis include:

Enhanced Heat and Mass Transfer: The high surface-to-volume ratio facilitates rapid and efficient heat and mass transfer, which is critical for controlling exothermic reactions and ensuring reactant mixing. bme.hulut.firesearchgate.netelveflow.com

Improved Process Control and Simplified Operations: The small reaction volumes and precise flow control enable better management of reaction conditions, leading to more consistent and predictable outcomes. researchgate.net

Shorter Residence Times: Continuous flow operation in microreactors can significantly reduce the time required for reactions to reach completion, thereby increasing throughput. researchgate.net

Enhanced Reaction Selectivity and Yield: Improved mixing and temperature control contribute to better selectivity and higher yields of the desired product. bme.hulut.firesearchgate.netelveflow.com

Accelerated Process Development and Scale-Up: Microreactors allow for rapid screening of reaction parameters and easy scale-up through "numbering-up," where multiple identical microreactor units are operated in parallel to increase production capacity. lut.fielveflow.com

Minimized Reagent Consumption and Waste: The small scale of operation inherently leads to reduced consumption of raw materials and generation of waste, contributing to greener chemical processes. researchgate.net

Advantages of Microreactors in Exothermic Reaction Management

One of the most significant advantages of microreactor technology, particularly relevant for the synthesis of this compound which is an exothermic reaction, is their exceptional capability in managing heat.

Superior Heat Dissipation: The high surface-to-volume ratio of microchannels allows for extremely rapid and efficient heat transfer away from the reaction zone. bme.hulut.firesearchgate.netelveflow.com This enables precise temperature control, preventing localized hot spots and thermal runaway, which are common concerns in exothermic reactions carried out in conventional batch reactors. lut.fielveflow.comwiley.com

Enhanced Safety: The small reaction volumes (low hold-up) within microreactors inherently improve safety. Even in the event of an uncontrolled exothermic reaction, the total amount of energy released and the quantity of hazardous material involved are significantly minimized, reducing the risk of explosions or other severe incidents. bme.hulut.firesearchgate.netelveflow.comwiley.com

Handling Unstable Intermediates: The precise control over temperature and residence time, coupled with rapid heat removal, makes microreactors ideal for reactions involving highly unstable or potentially explosive intermediates. This capability allows for the safe exploration and utilization of reaction pathways that would be too hazardous in larger-scale conventional systems. lut.firesearchgate.netwiley.com

Operation at Extreme Conditions: The robust design of microreactors often allows for safe operation at higher temperatures and pressures than typically feasible in batch reactors, potentially leading to faster reaction rates and improved process economics. lut.fielveflow.comwiley.com

Reaction Kinetics and Mechanistic Studies of Peroxypropionic Acid

Fundamental Kinetic Investigations

Fundamental kinetic studies of peroxypropionic acid focus on quantifying reaction rates, determining activation energies, and assessing the impact of various environmental factors, particularly the presence of water and system non-idealities.

Reaction Rate Determination and Kinetic Modeling

The synthesis of this compound (PPA) from propionic acid (PA) and hydrogen peroxide (H2O2) is an acid-catalyzed equilibrium reaction. Kinetic investigations have explored the reaction under varying conditions, including molar reactant ratios (e.g., PA-H2O2 from 0.4 to 2.05), temperatures ranging from 30 to 60 °C, and catalyst concentrations (e.g., sulfuric acid from 0 to 1.41 M). sci-hub.seacs.org

Kinetic models for PPA synthesis often employ nonlinear regression analysis to identify key kinetic and thermodynamic parameters. sci-hub.seacs.org These models account for the concentrations of reactants, products, and catalysts, as well as the influence of water. sci-hub.seacs.org Research indicates that increasing the concentration of acidic catalysts, such as sulfuric acid, significantly accelerates the reaction rate. sci-hub.sebme.hu For instance, an increase in sulfuric acid concentration leads to a higher number of H+ ions, thereby enhancing the reaction rate and facilitating faster attainment of equilibrium, alongside improved yield and selectivity. bme.hu Equilibrium for PPA synthesis has been observed to be reached within approximately 10 minutes at a temperature of 50 °C with a 10 mol% catalyst loading based on propionic acid. bme.hu

Activation Energy Calculations for Synthesis and Decomposition

Activation energy (Ea) is a critical parameter in kinetic studies, providing insight into the energy barrier of a chemical reaction. For the synthesis of this compound, reported activation energies vary depending on the reaction conditions and the presence of a catalyst. One study estimated the activation energy for PPA synthesis to be 44.2 kJ/mol. sci-hub.seacs.org Other investigations, particularly those utilizing microreactors, have provided more detailed values for both synthesis and hydrolysis (decomposition) of PPA, with and without catalysts. bme.huresearchgate.netbme.hu

The activation energy for PPA synthesis without a catalyst was determined to be 43.897 kJ/mol, which decreased slightly to 42.314 kJ/mol with the addition of a 10 mol% catalyst. bme.huresearchgate.netbme.hu Conversely, the activation energy for PPA hydrolysis (decomposition) was found to be 20.658 kJ/mol without a catalyst, reducing to 17.514 kJ/mol with a 10 mol% catalyst. bme.huresearchgate.netbme.hu These figures indicate that the activation energy for the forward reaction (synthesis) is higher than that for the backward reaction (hydrolysis/decomposition). bme.hu This suggests that temperature plays a more significant role in promoting the breakdown of PPA compared to its synthesis. bme.hu Notably, the thermal decomposition of PPA becomes apparent at temperatures exceeding 80 °C. bme.hu

Table 1: Activation Energies for this compound Synthesis and Hydrolysis

| Reaction Type | Catalyst Presence | Activation Energy (kJ/mol) | Source |

| Synthesis | With catalyst (10 mol%) | 42.314 | bme.huresearchgate.netbme.hu |

| Synthesis | Without catalyst | 43.897 | bme.huresearchgate.netbme.hu |

| Synthesis | Not specified | 44.2 | sci-hub.seacs.org |

| Hydrolysis | With catalyst (10 mol%) | 17.514 | bme.huresearchgate.netbme.hu |

| Hydrolysis | Without catalyst | 20.658 | bme.huresearchgate.netbme.hu |

Influence of Water and Non-Ideality in Reaction Systems

The presence of water and the non-ideal behavior of the reaction system significantly influence the kinetics of this compound synthesis. Kinetic models developed for PPA formation explicitly incorporate the influence of water and acidic catalysts. sci-hub.seacs.org The reaction system is considered nonideal, primarily due to the presence of strong electrolytes, such as sulfuric acid, which is commonly used as a catalyst. sci-hub.seacs.org To accurately describe the system's behavior, a specific parameter is introduced into kinetic models to account for this non-ideality. sci-hub.seacs.org

The reaction quotient (Q), calculated as Q = [PPA][H2O]/[PA][H2O2], is utilized to analyze the equilibrium, where the concentration of water ([H2O]) includes both the initial water content and the water formed during the reaction. sci-hub.se It is important to note that this calculated reaction quotient (Kc) represents a concentration-based constant and does not reflect the true thermodynamic equilibrium constant (KT), which is based on activities. sci-hub.se Furthermore, maintaining a specific weight ratio of hydrogen peroxide to water (e.g., up to 0.8) and controlling temperature (e.g., up to 60 °C) are practical considerations that can help prevent contamination and manage the reaction effectively. sci-hub.se

Oxidative Reactivity and Radical Generation Mechanisms

This compound's utility stems from its strong oxidative capabilities, which are central to its various industrial applications. These properties are mediated through distinct oxygen-transfer reactions and, under certain conditions, through the generation of reactive radical species.

Pathways of Oxygen-Transfer Reactions

Peroxycarboxylic acids, including this compound, are widely recognized for their versatile oxidative properties. sci-hub.se A prominent example of their oxidative reactivity is in the manufacture of fine chemicals, particularly through reactions like the Baeyer-Villiger oxidation and epoxidation. sci-hub.seresearchgate.net

The epoxidation of alkenes with peroxy acids, known as the Prilezhaev reaction, is a key oxygen-transfer pathway. researchgate.netwikipedia.org In this reaction, the alkene's carbon-carbon double bond reacts with an electropositive oxygen atom present in the -OOH group of the peroxycarboxylic acid. libretexts.org The mechanism is described as a concerted reaction, often referred to as the "butterfly mechanism," involving a four-part, cyclic transition state where the peracid is intramolecularly hydrogen-bonded. wikipedia.orglibretexts.orgleah4sci.comyoutube.com During this process, the oxygen atom that bridges the alkene to form an epoxide is transferred from the peroxy acid, with the peroxy acid simultaneously converting into its corresponding carboxylic acid as a byproduct. wikipedia.orgyoutube.com This oxygen-transfer reaction is highly stereospecific; for instance, a cis-alkene will exclusively yield a cis-epoxide, while a trans-alkene will produce a trans-epoxide. wikipedia.orglibretexts.org

Formation and Reactivity of Hydroxyl Radicals from this compound Pathways

Hydroxyl radicals (•HO) are highly reactive and transient species that play a crucial role in various chemical processes due to their potent oxidizing nature. wikipedia.orgiiab.menih.govctdbase.org These radicals are known to be produced from the decomposition of hydroperoxides (ROOH). wikipedia.orgiiab.me As this compound itself contains an -OOH group, it falls under the classification of a hydroperoxide. Therefore, while specific pathways detailing the direct formation of hydroxyl radicals from this compound are not extensively detailed in the provided literature, it can be inferred that this compound, as a hydroperoxide, has the potential to decompose and generate hydroxyl radicals. The high reactivity and short lifespan of hydroxyl radicals contribute to their significant oxidizing capacity, enabling them to react with a wide range of organic compounds. wikipedia.orgiiab.menih.govctdbase.org

Role of this compound in Free Radical Oxidation Chains

This compound, like other peroxy acids, can participate in free radical oxidation chains, particularly through the generation of peroxyl radicals. These radicals are crucial intermediates in various oxidative processes. The general mechanism of lipid peroxidation, which is a significant example of free radical oxidation, involves initiation, propagation, and termination phases nih.govwikipedia.org. In such chains, peroxyl radicals (ROO•) are formed and can abstract hydrogen atoms from other molecules, propagating the radical chain nih.govwikipedia.orgnih.gov.

While specific detailed findings for this compound's direct role in free radical oxidation chains are less extensively documented in the provided search results compared to peracetic acid or general lipid peroxidation, the principles of peroxy acid chemistry suggest its involvement. Peroxy acids are known to function by transferring hydrogen to free radicals, particularly peroxy radicals chempedia.info. The homolysis of the oxygen-oxygen bond in peroxy acids is often the rate-determining step for radical formation, which can be activated by transition metal catalysts or UV irradiation oulu.fi.

In the context of oxidation, this compound's oxidative properties stem from its ability to generate reactive species that can participate in radical-mediated reactions. For instance, in the degradation of pollutants, peroxy acids can contribute to the formation of carbon-centered radicals, which are effective in breaking down target compounds nih.gov.

Theoretical and Computational Chemistry Approaches to this compound Reactivity

Theoretical and computational chemistry approaches are indispensable tools for understanding and predicting the reactivity of chemical compounds, including this compound, by delving into their electronic structure and reaction pathways at a molecular level flowlabtech.comrutgers.eduyoutube.com. These methods allow for the study of reaction intermediates, transition states, and the influence of molecular properties on reactivity flowlabtech.comnih.gov.

Quantum Chemical Studies on Reaction Intermediates and Transition States

Quantum chemical studies, often employing methods like Density Functional Theory (DFT), are used to rigorously identify and characterize important reaction intermediates and transition states nih.govmdpi.com. These studies provide insights into the energetics of reactions, including activation energies and thermodynamic parameters sci-hub.seflowlabtech.comnih.govkoreascience.kr. For example, in the synthesis of this compound from propionic acid and hydrogen peroxide, kinetic studies have determined activation energies and proposed mechanisms involving complex protolysis equilibria and reaction steps sci-hub.seresearchgate.net.

While specific quantum chemical studies focusing solely on this compound's reaction intermediates and transition states were not detailed, analogous studies on other peroxy acids, such as peracetic acid or peroxyformic acid, illustrate the utility of these methods. For instance, quantum chemical calculations have been used to study the reaction between peracetic acid and hydroxyl radicals, providing insights into rate coefficients and mechanisms copernicus.org. Similarly, studies on propylene (B89431) epoxidation mechanisms using H₂O₂ and catalysts have identified important reaction intermediates and transition states, with detailed thermochemical analyses nih.gov. These computational approaches can predict the most energetically favorable pathways and provide a molecular-level understanding of the reaction process nih.gov.

Molecular Electrostatic Potential Analysis and Reactivity Prediction

Molecular Electrostatic Potential (MEP) analysis is a powerful computational tool used to visualize and quantify the electrostatic charge distribution around a molecule, providing crucial insights into its reactivity, particularly for predicting sites of electrophilic and nucleophilic attack, and understanding noncovalent interactions researchgate.netchemrxiv.orgnih.govwuxiapptec.com. The MEP map illustrates varied electrostatic potentials with different colors, where red and yellow typically indicate electron-deficient regions (positive potential) susceptible to nucleophilic attack, and blue indicates electron-rich regions (negative potential) susceptible to electrophilic attack researchgate.netchemrxiv.orgwuxiapptec.com.

The value of the electrostatic potential at a specific point near a molecule represents the force exerted on a positively charged particle at that point due to the molecule's charge distribution chemrxiv.orgwuxiapptec.comdtic.mil. This analysis is valuable for understanding hydrogen bonding, molecular recognition, and predicting reaction pathways researchgate.netnih.gov. For instance, the maximum positive values of the electrostatic potential in the vicinity of acidic hydrogens can correlate with their pKa values, indicating acid strength wuxiapptec.com.

Although specific MEP analyses for this compound were not directly found, the application of this method to this compound would involve mapping its electrostatic potential to identify regions prone to electron donation or acceptance. This can help predict how this compound interacts with other molecules, which is fundamental to understanding its oxidative mechanisms and its behavior in various chemical environments. The ability of MEP to reveal molecular size, shape, charge distribution, and electrostatic potential values makes it a reliable instrument for investigating chemical reactivity researchgate.net.

Advanced Applications of Peroxypropionic Acid in Research Contexts

Advanced Oxidation Processes (AOPs) Utilizing Peroxypropionic Acid

Advanced oxidation processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). aqua-innovation.ch PPA is increasingly being explored as a powerful oxidant within AOPs for environmental remediation. researchgate.net

Degradation of Emerging Organic Pollutants

Emerging organic pollutants, including pharmaceuticals and personal care products, pose a significant challenge to conventional wastewater treatment technologies. researchgate.net AOPs based on peroxy acids like PPA are being investigated for their effectiveness in degrading these persistent compounds. mdpi.comscljs1975.com

To enhance the oxidative power of PPA and generate highly reactive radical species, various activation strategies are employed. These methods aim to break the weak peroxide bond in the PPA molecule. mdpi.com

UV Activation: Ultraviolet (UV) irradiation is a common method to activate peroxy acids. mdpi.com The absorption of UV light leads to the homolytic cleavage of the O-O bond in PPA, generating reactive radicals that can effectively degrade organic pollutants. mdpi.com

Transition Metal Activation: Transition metal ions, such as iron (Fe²⁺, Fe³⁺), cobalt (Co²⁺), and manganese (Mn²⁺), can catalyze the decomposition of PPA to form radicals. researchgate.netmdpi.com This process, often referred to as a Fenton-like reaction, is effective in breaking down a wide range of organic contaminants. researchgate.net The use of iron-based materials is particularly attractive due to their abundance and low toxicity. researchgate.net

Heterogeneous Catalysis: To overcome the challenges of catalyst recovery associated with homogeneous systems, heterogeneous catalysts are being developed. These solid catalysts, which can include metal oxides or metals supported on materials like activated carbon, provide active sites for PPA activation. mdpi.comfrontiersin.org This approach simplifies the treatment process by allowing for easy separation and reuse of the catalyst. frontiersin.org

Thermal Activation: Heat can also be used to initiate the decomposition of PPA and generate radicals. While effective, this method's energy requirements can be a consideration for large-scale applications. mdpi.com

Microwave Activation: Microwave irradiation offers a rapid and efficient way to heat the reaction mixture, promoting the catalytic degradation of pollutants. frontiersin.orgfrontiersin.org The "microwave hot spots" generated on the surface of heterogeneous catalysts can significantly accelerate the reaction rates. frontiersin.orgfrontiersin.org

Table 1: Comparison of Activation Strategies for this compound in AOPs

| Activation Strategy | Description | Advantages | Research Findings |

|---|---|---|---|

| UV Irradiation | Uses ultraviolet light to cleave the peroxide bond. | Effective for a broad range of pollutants. | Studies on peracetic acid (a similar peroxy acid) show complete removal of various pharmaceuticals within 30 minutes under neutral conditions. mdpi.com |

| Transition Metal | Employs metal ions like Fe²⁺, Co²⁺, or Mn²⁺ to catalyze radical formation. | High efficiency, can operate at circumneutral pH. researchgate.net | Cobalt activation of peracetic acid has demonstrated superior removal of bisphenol-A compared to iron and copper. mdpi.com Iron-based activation of PAA is effective for emerging pollutants in complex water matrices. researchgate.net |

| Heterogeneous Catalysis | Utilizes solid catalysts for PPA activation. | Easy catalyst recovery and reusability. frontiersin.org | Solid acid catalysts have been successfully used in microwave-assisted transesterification, demonstrating the potential for efficient reactions. frontiersin.org |

| Thermal Activation | Uses heat to initiate PPA decomposition. | Simple concept. | Generally less explored for PPA specifically, but a known principle for peroxide activation. mdpi.com |

| Microwave Activation | Applies microwave energy to accelerate the reaction. | Rapid heating, increased reaction rates, potential for "hot spot" effects on catalysts. frontiersin.orgfrontiersin.org | Microwave-assisted epoxidation using peroxy acids has been shown to dramatically reduce reaction times from hours to minutes. researchgate.net |

Activation Strategies: UV, Transition Metal, Heterogeneous Catalysis, Thermal, Microwave

Oxidative Treatment of Complex Water Matrices

Real-world water sources, such as municipal and industrial wastewater, are complex matrices containing a variety of organic and inorganic constituents that can interfere with the oxidation process. researchgate.netassociation-aglae.fr Research has shown that PPA-based AOPs, particularly those activated by iron, can be more effective than traditional Fenton processes (using hydrogen peroxide) in treating such complex waters, especially at near-neutral pH values. researchgate.net The radicals generated from PPA are reportedly less susceptible to scavenging by common water matrix components like bicarbonate, allowing for more efficient degradation of target pollutants. researchgate.net

Mechanistic Studies of Microbial Inactivation by this compound

PPA is a potent antimicrobial agent, and understanding the mechanisms by which it inactivates microorganisms is crucial for its application in disinfection. nih.gov

Research on Bacterial Inactivation Mechanisms: Intracellular Oxidative Stress and Cell Membrane Permeability

Research indicates that the primary mechanisms of bacterial inactivation by peroxy acids like PPA involve inducing intracellular oxidative stress and altering cell membrane permeability. nih.govjmb.or.kr

Unlike some disinfectants that cause rapid cell lysis, peroxy acids are believed to penetrate the bacterial cell membrane while it is still intact. nih.gov Once inside the cell, they can generate reactive oxygen species (ROS), leading to significant intracellular oxidative stress. nih.govresearchgate.net This internal oxidative damage disrupts essential cellular functions.

The accumulation of oxidized lipids within the cell membrane can alter its structure and function. jmb.or.kr This can lead to an increase in membrane permeability, disrupting the cell's ability to maintain its internal environment and ultimately contributing to cell death. jmb.or.krmdpi.com Studies using fluorescent probes have visualized this process, showing an increase in intracellular ROS and compromised membrane integrity in bacteria exposed to oxidative stress. nih.govresearchgate.net

Table 2: Research Findings on Bacterial Inactivation by Peroxy Acids

| Mechanism | Observation | Method of Analysis | Reference |

|---|---|---|---|

| Intracellular Oxidative Stress | Peroxy acids penetrate intact cell membranes and cause an accumulation of intracellular oxidants. | Fluorescence microscopy using probes like DCFH-DA to detect intracellular reactive oxygen species. | nih.gov |

| Cell Membrane Permeability | Lipid peroxidation alters membrane structure, leading to increased permeability and ion imbalance. | Modeling studies and experiments on lipid bilayers. | jmb.or.krbiorxiv.org |

| Comparison with Chlorine | Chlorine causes rapid surface damage and cell lysis, while peroxy acids lead to intracellular oxidative stress without immediate lysis. | Fluorescence microscopy comparing the effects of different disinfectants on bacterial cells. | nih.gov |

Studies on Viral Inactivation Efficacy and Mechanisms

Research into the virucidal properties of this compound (PPA) has revealed its effectiveness against certain viruses, although its efficacy can be virus-specific. Studies have shown that PPA can significantly reduce viral titers in suspension. For instance, this compound at a concentration of 50 ppm has been demonstrated to achieve a 4-log reduction of murine norovirus 1 within a 5-minute contact time. frontiersin.org

The proposed mechanisms for viral inactivation by peroxyacids like PPA are multifaceted. One primary mechanism is believed to be the damage to viral nucleic acids (RNA) by free radicals that are generated from the breaking of the peroxide bond. frontiersin.org At higher concentrations, damage to the viral capsid proteins may also occur. frontiersin.org Investigations comparing various peroxyacids (POAs) have provided further insight. These studies suggest that POAs primarily induce intracellular oxidative stress by penetrating the intact cell membrane. nih.govdigitellinc.comnih.gov Unlike disinfectants such as free chlorine which cause rapid surface damage and cell lysis, POAs are more selective oxidants. nih.govdigitellinc.com Their reactivity is particularly targeted towards sulfur-containing amino acids like cysteine and methionine through oxygen-transfer reactions, which may explain their specific interactions with viral proteins. nih.govdigitellinc.comnih.gov

However, the efficacy of POAs, including PPA, is not universal across all viral types. For example, in comparative studies, POAs at a 50 μM concentration were less effective than chlorine for inactivating the MS2 bacteriophage and the enveloped Φ6 virus, achieving only about a 1-log removal after 30 minutes. nih.govnih.gov This suggests that while PPA is a capable virucidal agent against some pathogens, its effectiveness is highly dependent on the specific virus, its structure, and the treatment conditions.

Table 1: Viral Inactivation Efficacy of this compound

Biofilm Inactivation Research and Mechanisms of Action

Research has explored the use of organic peroxyacids as agents to inactivate bacterial biofilms, which are a significant concern in industrial settings. While specific research focusing solely on this compound is limited, studies on similar organic peroxyacids provide valuable insights into the potential mechanisms of action. Organic peroxyacids have been shown to effectively control biofilm formation, for instance, by Bacillus licheniformis. researchgate.net

The mechanism of action against biofilms involves several factors. One key finding is that organic peroxyacids can decrease the cell surface hydrophobicity of the bacteria within the biofilm. researchgate.net This change in surface property can interfere with the adhesion and structural integrity of the biofilm. researchgate.net Furthermore, these compounds are effective in reducing biofilm formation on various surfaces, including stainless steel. researchgate.net For example, peroxyphenyllactic acid has demonstrated a strong capacity to inactivate planktonic cells and reduce Ca2+-mediated biofilm formation. researchgate.net This suggests that this compound likely shares these anti-biofilm activities, serving as a promising area for further targeted research.

Comparative Studies with Other Peroxyacids and Oxidants

Comparative studies are crucial for contextualizing the performance of this compound (PPA) against other common disinfectants. Research has systematically compared PPA with other peroxyacids, such as performic acid (PFA) and peracetic acid (PAA), as well as with traditional oxidants like chlorine. nih.govdigitellinc.comnih.gov

In terms of bacterial inactivation in wastewater effluent, the efficacy generally follows the order of PFA > chlorine > PAA ≈ PPA. nih.govnih.gov PFA is often found to be a more potent disinfectant than both PAA and PPA. nih.gov For example, one study noted that a 1.5 mg/L dose of PFA with a 2-minute contact time resulted in a 3.0 log reduction of E. coli, highlighting its higher potency compared to PAA and PPA under similar conditions. nih.gov

Table 2: Comparative Disinfection Efficacy of Peroxyacids

Research on this compound in Fine Chemical Synthesis and Transformations

Baeyer-Villiger Oxidation Research

This compound, as a member of the peroxycarboxylic acid family, is utilized in the Baeyer-Villiger oxidation. researchgate.netsci-hub.se This important reaction in fine chemical synthesis involves the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting ketones into esters and cyclic ketones into lactones. organic-chemistry.org The reaction is valued for its predictable regiochemistry, which is dependent on the migratory aptitude of the substituents attached to the carbonyl group. jk-sci.com While many studies focus on commonly used reagents like meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid, the fundamental reactivity applies to other peroxyacids as well. organic-chemistry.org The general mechanism involves the attack of the peroxyacid on a protonated carbonyl group, forming a tetrahedral intermediate, followed by a concerted rearrangement. jk-sci.com The use of peroxycarboxylic acids like PPA is a key method for achieving this transformation in the manufacture of various fine chemicals. sci-hub.se

Olefin Epoxidation Studies

This compound is an effective reagent for the epoxidation of olefinic compounds. researchgate.netgoogle.com This reaction, known as the Prilezhaev reaction, involves the transfer of an oxygen atom from the peroxyacid to the carbon-carbon double bond of an alkene, forming an epoxide. researchgate.net Epoxides are valuable intermediates in organic synthesis due to their reactivity. Aliphatic peroxycarboxylic acids, a class that includes this compound, are particularly useful for this transformation. google.com Research has shown that peroxycarboxylic acids can be generated in situ from a carboxylic acid and hydrogen peroxide, often using a catalyst, to then carry out the epoxidation of substrates like oleic acid. researchgate.net The electrophilic nature of the peroxyacid allows it to react readily with electron-rich alkenes. organicchemistrydata.org

Bleaching Processes Research in Industrial Materials

In the realm of industrial materials, this compound finds application as a bleaching agent, particularly for wood pulp in the paper industry. researchgate.netsci-hub.se Peroxycarboxylic acids are recognized for their powerful oxidizing properties, which enable them to decolorize materials by breaking down chromophoric groups. researchgate.netmdpi.com While much of the literature details the use of peracetic acid for bleaching textiles and pulp, the principles extend to PPA. researchgate.netmdpi.comsdc.org.uk These acids are considered effective alternatives to chlorine-based bleaching agents, offering environmental advantages as their decomposition products are generally non-toxic. researchgate.netsolimix.com The bleaching process with peroxyacids can be performed at lower temperatures compared to traditional hydrogen peroxide bleaching, which can also help preserve the integrity of the material being treated. mdpi.comsolimix.com

Table 3: Summary of this compound in Chemical Transformations

Analytical Chemistry of Peroxypropionic Acid

Spectroscopic Methodologies

Spectroscopic techniques leverage the interaction of electromagnetic radiation with peroxypropionic acid to provide qualitative and quantitative information about its presence and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, has emerged as a promising analytical tool for the quantitative determination of peroxides due to its high sensitivity, specificity, and ease of use mdpi.comnih.gov. This method offers several advantages, including non-destructive and non-invasive sample analysis, reduced sample preparation time, and the absence of hazardous reagents mdpi.com.

For absolute concentration determination using ¹H NMR, it is essential to include a known amount of a calibration compound in the sample, with all components accurately weighed ox.ac.uk. The signals chosen for quantification should ideally be simple, such as a singlet, and exhibit minimal overlap with other peaks in the spectrum ox.ac.uk. Exchangeable protons, such as those found in hydroxyl groups, are generally not recommended for quantification due to their broadness and susceptibility to sample conditions ox.ac.uk. While specific detailed research findings on ¹H NMR for this compound quantification were not extensively detailed, the principles applied to hydrogen peroxide and propionic acid are directly relevant nih.govsemanticscholar.orgmdpi.com. For instance, ¹H NMR has been successfully developed and validated for the routine screening and quantification of propionic acid in food products, demonstrating its applicability to related organic acids semanticscholar.orgmdpi.com.

Far-Ultraviolet Absorption Spectroscopy and UV/Vis Techniques

Far-ultraviolet (FUV) absorption spectroscopy and conventional ultraviolet-visible (UV/Vis) techniques are valuable for analyzing this compound by measuring its absorption characteristics across different wavelength ranges.

FUV absorption spectroscopy is a rapid and highly selective method for the simultaneous determination of peroxy acids, hydrogen peroxide, and their corresponding carboxylic acids nih.gov. For example, a novel FUV spectrometer has been developed to measure spectra down to 180 nm, enabling the direct determination of peracetic acid (PAA), hydrogen peroxide, and acetic acid by utilizing their distinct absorption bands within the 180-220 nm region nih.gov. This method is advantageous as it does not require reagents, catalysts, or complex calibration procedures nih.gov. FUV spectroscopy is unique in its ability to explore electronic transitions from sigma (σ) electrons, which are typically not accessible by ordinary UV spectroscopy spectroscopyonline.comrsc.org. This capability allows for the investigation of molecular electronic structure beyond pi (π) and non-bonding (n) electron transitions spectroscopyonline.com.

UV/Vis spectroscopy operates on the Beer-Lambert Law, measuring the amount of UV or visible light absorbed or transmitted by a sample contractpharma.comtechnologynetworks.com. This property is directly proportional to the chemical solution's composition, allowing for the determination of concentration contractpharma.com. UV/Vis spectrophotometers are used for both qualitative analysis and the identification and quantification of certain classes of chemical compounds in various solutions contractpharma.comijprajournal.com. While the absence of measurable absorption in the UV-Vis region does not exclude the possibility of photodegradation, it can indicate wavelengths where compounds might be susceptible to photochemical changes oecd.org.

Chromatographic Techniques

Chromatographic techniques are essential for separating and analyzing complex mixtures containing this compound, enabling its speciation and quantification.

High-Performance Liquid Chromatography (HPLC) for Speciation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of various compounds in mixtures spectroscopyonline.com. For speciation analysis, which involves determining and quantifying different chemical forms of an element or compound, HPLC is often coupled with highly sensitive detectors such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) spectroscopyonline.comua.esnih.gov. This hyphenated technique is recognized as a highly effective and widely employed instrumental method for elemental speciation ua.es.

HPLC offers the advantage of requiring minimal sample preparation spectroscopyonline.com. The separation process in HPLC relies on the differential partitioning of analytes between a stationary phase and a mobile phase spectroscopyonline.com. A critical consideration for HPLC coupled with ICP-MS is the compatibility of the mobile phase with the ICP-MS system, as high levels of total dissolved solids (TDS) from salts in the mobile phase can affect ICP-MS stability and ionization efficiency spectroscopyonline.comua.es. While specific detailed applications of HPLC for this compound were not provided in the search results, its general utility for organic acids and peroxides suggests its applicability for the speciation and quantification of this compound in complex matrices.

Gas Chromatography Applications in this compound Analysis

Gas Chromatography (GC) is a versatile analytical technique employed for the separation and analysis of volatile compounds in a mixture openaccessjournals.comscirp.orgresearchgate.netd-nb.info. The principle of GC involves the differential partitioning of analytes between a stationary phase (either a solid adsorbent in gas-solid chromatography or a liquid on an inert support in gas-liquid chromatography) and a mobile gas phase (an inert carrier gas like helium or nitrogen) openaccessjournals.comscirp.orgresearchgate.netlibretexts.org. For a compound to be analyzed by GC, it must be volatile or capable of being made volatile through derivatization without thermal decomposition scirp.orgresearchgate.netd-nb.info.

GC is highly valued for its high reproducibility and powerful resolving capability scirp.org. Common detection systems used with GC include the Flame Ionization Detector (FID) and Mass Spectrometry (MS), which can be used for both qualitative and quantitative analysis scirp.orgresearchgate.netlibretexts.org. While direct applications specifically detailing this compound analysis by GC were not found, the technique's broad applicability to volatile organic substances with molecular masses typically less than 500 g/mol and boiling points below 400°C suggests its potential for this compound if appropriate volatilization conditions can be met d-nb.info.

Titrimetric and Potentiometric Methods

Titrimetric and potentiometric methods are classical analytical approaches that offer precise and accurate quantification of this compound, often by exploiting its acidic and oxidative properties.

Titrimetric analysis is fundamentally based on the complete and stoichiometric reaction between the analyte and a titrant of known concentration richmond.edu. For peroxy acids, redox titrations are commonly employed. A well-established method for determining hydrogen peroxide and peracetic acid content involves a two-step redox titration . First, hydrogen peroxide is titrated with a cerium(IV) sulfate (B86663) solution . Subsequently, an excess of potassium iodide is added to the sample, reacting with the peroxy acid to form an equivalent amount of free iodine, which is then titrated with sodium thiosulfate (B1220275) . This approach, exemplified for peracetic acid, can be adapted for the analysis of this compound. The "Greenspan and Mackellar method" is also cited for the analysis of this compound and hydrogen peroxide concentrations sci-hub.seresearchgate.net. Titrations can be performed manually, with visual indicators to detect the endpoint, or potentiometrically using electronic titration equipment .

Potentiometric methods involve measuring the potential difference across an indicator electrode relative to a reference electrode as the titrant is added uomus.edu.iq. This technique is widely used for various titration types, including acid-base, redox, complexometric, and precipitation titrations uomus.edu.iq. For peroxy acids, potentiometric methods can offer high selectivity. For instance, a rapid and highly selective potentiometric method has been developed for the simultaneous analysis of peracetic acid (PAA) and hydrogen peroxide (H₂O₂), utilizing a glassy carbon (GC) indicator electrode within an I₂/I⁻ potential buffer nih.govresearchgate.net. This method exploits the significant difference in reaction rates between PAA and H₂O₂ with iodide, allowing for distinct potential responses nih.gov. The potential response for PAA was found to be Nernstian over a wide concentration range, with a slope closely matching the theoretical value nih.govresearchgate.net. Potentiometric titrations can also effectively separate the equivalence points of different acids, such as peracetic acid and acetic acid, due to their significantly different pKa values . This principle suggests that potentiometric titration could similarly distinguish this compound from its parent carboxylic acid, propionic acid.

Data Tables

Table 1: Key Spectroscopic Parameters for Peroxy Acids (Illustrative)

| Spectroscopic Method | Analyte | Wavelength Range/Peak | Detection Limit (Illustrative) | Key Feature | Citation |

| Far-UV Absorption | Peracetic Acid | 180-220 nm | 0.002 wt % | Simultaneous determination of PAA, H₂O₂, and Acetic Acid; no reagents needed | nih.gov |

| UV/Vis Spectroscopy | General Compounds | UV/Vis range (e.g., 200-800 nm) | Varies by compound | Based on Beer-Lambert Law; quantitative and qualitative analysis | contractpharma.comtechnologynetworks.com |

| ¹H NMR Spectroscopy | Hydrogen Peroxide | ~10-11 ppm (peak) | 10⁻³ M | Non-destructive; broad solvent applicability; real-time monitoring | nih.gov |

| ¹H NMR Spectroscopy | Propionic Acid | Specific proton signals | 94 mg/kg (in bread) | Routine screening and quantification | semanticscholar.org |

Table 2: Principles of Chromatographic Techniques for Peroxy Acid Analysis

| Chromatographic Method | Separation Principle | Key Application | Advantages | Considerations | Citation |

| HPLC | Differential partitioning between stationary and mobile phases | Speciation and quantification of compounds | Minimal sample preparation | Mobile phase compatibility with detector (e.g., TDS for ICP-MS) | spectroscopyonline.comua.esnih.gov |

| GC | Differential partitioning of volatile compounds between stationary and mobile gas phases | Analysis of volatile mixtures | High reproducibility and resolving capability | Requires volatile samples or derivatization | openaccessjournals.comscirp.orgresearchgate.netd-nb.info |

Table 3: Titrimetric and Potentiometric Methods for Peroxy Acid Analysis

| Method Type | Reaction Type | Analyte Focus (Illustrative) | Titrant/Indicator (Illustrative) | Key Feature | Citation |

| Titrimetric Analysis | Redox | Hydrogen Peroxide | Cerium(IV) sulfate | Two-step titration for H₂O₂ and peroxy acid | |

| Titrimetric Analysis | Redox | Peroxyacetic Acid | Sodium thiosulfate (after KI reaction) | Greenspan and Mackellar method applicable to PPA | sci-hub.seresearchgate.net |

| Potentiometric Method | Redox | Peracetic Acid & H₂O₂ | I₂/I⁻ potential buffer, Glassy Carbon electrode | Simultaneous determination based on reaction rate difference | nih.govresearchgate.net |

| Potentiometric Method | Acid-Base | Peracetic Acid & Acetic Acid | NaOH | Separation of equivalence points due to pKa differences |

Redox Titration Procedures (e.g., Greenspan and Mackellar Method)

Redox titration is a fundamental and widely employed method for the quantitative analysis of this compound, particularly the Greenspan and Mackellar method, which is frequently cited for its application in determining both this compound and hydrogen peroxide fishersci.atuni.luuni.luwikipedia.org. This method relies on a sequential titration approach to differentiate between the two strong oxidants that commonly coexist in this compound solutions nih.gov.

The procedure typically involves two distinct redox titrations performed on the same sample. Initially, hydrogen peroxide (H₂O₂) is selectively titrated. This is commonly achieved using a standard solution of cerium(IV) sulfate as the titrant fishersci.atwikipedia.orgnih.gov. The reaction proceeds as follows: H₂O₂ + 2 Ce(SO₄)₂ → Ce₂(SO₄)₃ + H₂SO₄ + O₂ nih.gov

Following the determination of hydrogen peroxide, an excess of potassium iodide (KI) is introduced into the sample nih.govnih.gov. This compound then reacts with the iodide ions, leading to the liberation of an equivalent amount of iodine (I₂) nih.gov: CH₃COOOH + 2HI → I₂ + CH₃COOH + H₂O nih.gov

Finally, the liberated iodine is titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) uni.luuni.lunih.govnih.gov. The concentration of this compound is then calculated based on the volume of sodium thiosulfate consumed nih.gov: I₂ + 2 Na₂S₂O₃ → Na₂S₄O₆ + 2NaI nih.gov

The endpoints of these titrations can be detected visually using appropriate redox indicators, such as ferroin (B110374) for the cerium(IV) titration, or more precisely by employing potentiometric methods with electronic titration equipment nih.gov. This sequential approach is vital for accurate quantification, as both this compound and hydrogen peroxide are strong oxidants that would otherwise interfere with each other's determination in a single-step iodometric titration wikipedia.orgnih.govherts.ac.uk.

Potentiometric Analysis for Selective Determination

Potentiometric analysis serves as a valuable tool for the selective determination of this compound, either as a standalone method or as an instrumental technique for endpoint detection in redox titrations. One key application involves differentiating this compound from its parent carboxylic acid, propionic acid, in mixtures chem960.com. This is feasible due to the significant difference in their acid dissociation constants (pKa values) chem960.com. For instance, peroxyacetic acid (a related peroxycarboxylic acid) has a pKa of approximately 8.2, while acetic acid has a pKa of about 4.75 chem960.com. This substantial difference allows for their simultaneous determination via a single acid-base titration using a strong base, such as sodium hydroxide, where distinct equivalence points can be observed on a potentiometric titration curve chem960.com. The same principle applies to the this compound/propionic acid system.

Beyond acid-base differentiation, potentiometric methods are also widely used to enhance the precision and objectivity of redox titrations by detecting the endpoint instrumentally nih.gov. Instead of relying on visual color changes from indicators, a potentiometric titration monitors the change in electrode potential as the titrant is added. The equivalence point is identified by the sharpest change in potential on the titration curve or by analyzing its first or second derivative. This approach is particularly advantageous in situations where visual endpoint detection is challenging, such as in colored or turbid samples nih.gov.

Methodological Challenges in this compound Analysis

The analysis of this compound presents several methodological challenges, primarily stemming from the complex nature of the solutions in which it is typically found or synthesized.

Interference from Coexisting Species (e.g., Hydrogen Peroxide, Carboxylic Acid)

The most significant analytical challenge arises from the presence of coexisting species, notably hydrogen peroxide (H₂O₂) and the corresponding carboxylic acid, propionic acid (CH₃COOH) wikipedia.orgherts.ac.ukchem960.com.

Hydrogen Peroxide (H₂O₂): Both this compound and hydrogen peroxide are strong oxidizing agents wikipedia.orgnih.govherts.ac.uk. In redox titrations, particularly those involving iodide, both compounds will react, leading to an overestimation of the this compound concentration if hydrogen peroxide is not accounted for wikipedia.orgnih.govherts.ac.uk. This necessitates the use of multi-step procedures, such as the Greenspan and Mackellar method, where hydrogen peroxide is selectively consumed or titrated in a preliminary step before the this compound is quantified wikipedia.orgnih.gov.

Carboxylic Acid (Propionic Acid): this compound is generally in a chemical equilibrium with propionic acid and hydrogen peroxide chem960.com. While propionic acid does not interfere with redox titrations, its presence is critical in acid-base titrations designed to quantify this compound. Although potentiometric acid-base titration can differentiate between the two acids due to their pKa differences, the equilibrium itself can shift chem960.com. Factors such as sample dilution or the addition of strong acids (e.g., sulfuric acid used in some titration protocols) can catalyze a shift in this equilibrium, potentially altering the actual concentrations of this compound and affecting the accuracy of the determination if not performed rapidly chem960.com.

Detection Limits and Sensitivity Enhancements in Complex Matrices

Traditional redox titration methods, while robust for higher concentrations, typically exhibit higher detection limits compared to more advanced analytical techniques wikipedia.org. Consequently, these methods are often more suitable for the analysis of concentrated this compound stock solutions rather than for measuring trace amounts, such as residual concentrations in environmental samples or wastewater wikipedia.org.

The sensitivity of titration methods is inherently limited by factors like the precision of volumetric measurements and the clarity of endpoint detection. While potentiometric endpoint detection improves precision and removes subjective visual interpretation, it does not fundamentally alter the chemical detection limit of the underlying redox reaction nih.gov.

To achieve lower detection limits and enhance sensitivity, particularly in complex matrices where interferences are more pronounced, alternative or complementary analytical approaches are explored:

Spectrophotometric Methods: These techniques can offer improved sensitivity and have been developed for the simultaneous determination of peroxycarboxylic acids and hydrogen peroxide, suggesting potential for similar applications with this compound herts.ac.uk.

Chromatographic Techniques: Methods such as High-Performance Liquid Chromatography (HPLC) can provide superior separation capabilities, allowing for the isolation and quantification of this compound from complex mixtures, even at low concentrations, thereby offering lower detection limits and enhanced selectivity wikipedia.orgherts.ac.uk.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton NMR (¹H NMR) is a powerful tool capable of distinguishing and quantifying this compound, hydrogen peroxide, and propionic acid within a single sample, including in aqueous solutions fishersci.atwikipedia.org. This method provides detailed structural and quantitative information without extensive sample pretreatment, making it valuable for complex matrices.

The ongoing development of analytical methodologies aims to overcome these challenges, providing more selective and sensitive techniques for the accurate determination of this compound across a wide range of concentrations and sample complexities.

Environmental Research on Peroxypropionic Acid

Environmental Transformation Pathways and Degradation Kinetics

The environmental transformation of peroxypropionic acid involves various pathways, primarily hydrolysis in aqueous systems and photo-oxidation in the atmosphere, leading to its degradation and the formation of byproducts.

This compound, like other peroxycarboxylic acids, undergoes decomposition in the liquid phase, with its main decomposition products being carbon dioxide and oxygen, which are then transferred to the gas phase researchgate.net. The synthesis of this compound from propionic acid and hydrogen peroxide is a reversible reaction, and its stability is influenced by factors such as temperature, pH, and the presence of impurities, particularly transition metal ions researchgate.netsci-hub.segoogle.com.

In aqueous solutions, peroxycarboxylic acids can decompose via three main mechanisms: hydrolysis, spontaneous decomposition, and transition-metal catalyzed decomposition oulu.fi. When this compound solutions are diluted, hydrolysis occurs, establishing a new equilibrium between this compound, propionic acid, hydrogen peroxide, and water . This hydrolysis can be accelerated by higher temperatures and impurities, especially heavy metals like iron, copper, and manganese . Boric acid has also been shown to catalyze the hydrolysis of peroxyacids, increasing their hydrolysis rate rsc.org.

The half-life of peroxyacetic acid (a related peroxyacid) in water can vary significantly with pH, being around 7 to 12 days at acidic pH, and 1 day or less at neutral or alkaline pH. In seawater, degradation is expected to be rapid, with a half-life of less than 1 hour ecetoc.org. While specific half-life data for this compound are less widely detailed in the provided snippets, the general principles of peroxyacid hydrolysis and decomposition are applicable.

Table 1: Factors Affecting Peroxyacid Decomposition in Aqueous Systems

| Factor | Effect on Decomposition Rate |

| Higher Temperatures | Accelerated decomposition |

| Impurities (e.g., metals) | Accelerated decomposition google.com |

| Alkaline pH | Accelerated decomposition ecetoc.orgresearchgate.netgoogle.com |

| Dilution with water | Rapid hydrolysis and decomposition |

| Boric Acid | Catalyzes hydrolysis rsc.org |

This compound (PPA) has been detected in the atmosphere copernicus.orgsemanticscholar.org. The atmospheric fate of organic compounds, including peroxyacids, is significantly influenced by oxidation processes, particularly reactions with hydroxyl (OH) radicals and ozone mit.edunih.govresearchgate.net. For instance, peroxyacetic acid (PAA), a similar compound, is not expected to persist in the atmosphere, with airborne PAA vapors having a low stability and a half-life of about 20 minutes at ambient temperature ecetoc.org.

Photo-oxidation studies, often involving reactions with OH radicals, lead to the chemical evolution of atmospheric organic carbon. For example, the photo-oxidation of α-pinene can produce compounds like 3-oxo-peroxypropanoic acid, highlighting the formation of oxidized products in the atmosphere mit.edunih.govmit.edu. The lifetime of functionalized intermediate-volatility organic compounds (IVOCs), which can include peroxyacids or their precursors, is generally short, ranging from 3 to 9 hours nih.gov.

The degradation of organic peroxy radicals (RO2) in the troposphere, which are precursors or related species to peroxyacids, involves reactions with hydroperoxy radicals (HO2), other organic peroxy radicals, and nitrogen oxides (NOx) researchgate.net. These reactions are crucial in determining the concentrations of various atmospheric species, including peroxyacids and their byproducts researchgate.net.

When this compound decomposes, its primary products are carbon dioxide and oxygen researchgate.net. In general, peroxyacetic acid (PAA), a closely related peroxyacid, decomposes into innocuous components such as acetic acid, oxygen, and water, resulting in a low environmental footprint google.comsolenis.comevonik.com. Acetic acid is rapidly metabolized to carbon dioxide and water by ambient aerobic microorganisms epa.gov.

Research on peracetic acid in wastewater treatment indicates that it produces minimal toxic or mutagenic degradation byproducts from the reaction with organic material, primarily forming carboxylic acids and aldehydes nih.govnih.gov. Compared to chlorine-based disinfectants, peracetic acid generally leads to lower formation of disinfection byproducts (DBPs) nih.govnih.govnih.gov. However, in saline wastewater, peracetic acid has been observed to produce more brominated and iodinated DBPs than chlorine, whereas performic acid (PFA) effectively minimized these byproducts nih.gov.

The environmental persistence of peroxyacids is generally low due to their inherent instability and reactivity. Peroxyacetic acid, for instance, is expected to degrade easily in air, water, and soil and does not persist or accumulate in the environment epa.gov.

Atmospheric Fate and Photo-Oxidation Studies

Role in Natural Biogeochemical Cycles (if applicable in research)

While this compound is primarily discussed in the context of industrial applications and its environmental fate as a synthetic compound, its presence and degradation products can indirectly interact with natural biogeochemical cycles. For example, the formation of organic acids like formic and acetic acids from atmospheric oxidation processes, which can involve peroxyacid chemistry, contributes to the acidity of rainwater and influences the atmospheric budget of organic carbon researchgate.net. However, direct, significant roles of this compound itself in established natural biogeochemical cycles (e.g., carbon, nitrogen, sulfur cycles) are not extensively highlighted in the provided research snippets. Its rapid decomposition into common environmental components like carbon dioxide, oxygen, and propionic acid suggests a transient presence rather than a long-term cycling role researchgate.netgoogle.comsolenis.com.

Q & A

Basic Research Questions

Q. What are the validated laboratory protocols for synthesizing high-purity Peroxypropionic acid, and how can contamination risks be minimized?

- Methodological Answer : Synthesis typically involves controlled oxidation of propionic acid using hydrogen peroxide under acidic catalysis. Key steps include:

- Temperature regulation (5–10°C) to prevent runaway reactions .

- Purification via vacuum distillation or recrystallization, with purity verified by HPLC (>98%) .

- Contamination mitigation: Use stabilizers (e.g., chelating agents) to inhibit peroxide decomposition and store in amber glassware under inert gas .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) offers sensitivity for trace analysis .

- Spectroscopy : FT-IR (C-O-O stretching at 880 cm⁻¹) confirms functional group integrity .

- Titration : Iodometric titration quantifies active oxygen content but requires calibration against standardized solutions .

Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?

- Methodological Answer :

- Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures.

- Variables to control: concentration (neat vs. diluted), solvent polarity, and presence of metal contaminants .

- Safety note: Conduct tests in small batches with blast shields due to explosive risks .

Advanced Research Questions

Q. What computational models are validated for predicting the reaction kinetics of this compound in oxidative environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron transfer mechanisms during oxidation, validated against experimental kinetic data (e.g., Arrhenius parameters) .

- Molecular Dynamics (MD) : Simulates solvent effects on degradation pathways; cross-validate with NMR or mass spectrometry data .

- Limitations: Computational models may underestimate steric effects in concentrated solutions, necessitating experimental corroboration .

Q. How should researchers resolve contradictions in literature regarding catalytic decomposition mechanisms of this compound?

- Methodological Answer :

- Systematic Review : Apply PICOT framework to compare studies by population (e.g., catalyst type), intervention (pH, temperature), and outcomes (decomposition rate) .

- Experimental Replication : Standardize conditions (e.g., 25°C, 0.1M substrate) to isolate variables causing discrepancies .

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data and identify outlier studies .

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?

- Methodological Answer :

- Field Studies : Spike soil/water samples with isotopically labeled compound (¹³C-Peroxypropionic acid) to track degradation via LC-MS .

- Lab Simulations : Use photoreactors with UV-C light to mimic sunlight-driven decomposition; monitor intermediates via GC-MS .

- Controls : Include abiotic (e.g., sterile samples) and biotic (microbe-inoculated) conditions to distinguish pathways .

Data Contradiction and Reproducibility

Q. How can researchers address variability in reported half-lives of this compound across studies?

- Methodological Answer :

- Sensitivity Analysis : Identify critical parameters (e.g., pH, ionic strength) using Plackett-Burman experimental design .

- Interlaboratory Trials : Collaborate to standardize protocols (e.g., OECD guidelines) and validate reproducibility .

- Transparency : Publish raw datasets and instrument calibration logs to enable cross-checking .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in high-throughput screening?

- Methodological Answer :

- Engineering Controls : Use fume hoods with blast-resistant glass and automated dispensing systems to minimize exposure .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and flame-retardant lab coats are mandatory .

- Waste Management : Neutralize waste with sodium bicarbonate before disposal; avoid mixing with organic solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.